C.I. Acid green 27

描述

Contextual Significance of C.I. Acid Green 27 in Dye Chemistry and Environmental Sciences

In the realm of dye chemistry, this compound is valued for its ability to produce a vibrant blue-light green shade on various substrates. worlddyevariety.comemperordye.com Its primary applications include the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. tnjchem.comtiankunchemical.com It is also utilized in the coloration of leather, paper, and inks. emperordye.com The presence of sulfonate groups in its structure enhances its water solubility, a crucial property for its application in aqueous dyeing processes. smolecule.com

From an environmental science perspective, the significance of this compound stems from its status as a potential water pollutant. Like many synthetic dyes, its complex aromatic structure makes it recalcitrant to natural degradation processes. ontosight.ai The discharge of untreated or inadequately treated effluents from industries utilizing this dye can lead to the contamination of water bodies. This persistence in aquatic environments necessitates the development of effective remediation technologies. Consequently, a substantial body of research is dedicated to methods for its removal and degradation from wastewater. scirp.org

Current Research Landscape and Academic Gaps Regarding this compound

The current research landscape for this compound is predominantly focused on its environmental fate and remediation. Key areas of investigation include:

Adsorption: A significant portion of research explores the use of various low-cost adsorbents for the removal of Acid Green 27 from aqueous solutions. Studies have investigated materials like activated carbon, clays (B1170129) such as bentonite, and various biomass-derived materials. scirp.orgchemicalbook.comresearchgate.net Research often focuses on optimizing conditions like pH, contact time, and adsorbent dosage to maximize removal efficiency. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are a major focus for the chemical degradation of Acid Green 27. These technologies utilize highly reactive species, such as hydroxyl radicals, to break down the complex dye molecule. nih.gov Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a widely studied AOP for degrading this and other dyes. electrochemsci.org

Electrochemical Degradation: This method involves the use of an electric current to drive oxidation reactions that can decolorize and degrade the dye molecule. researchgate.net

Despite extensive research, several academic gaps remain. A primary challenge is achieving complete mineralization of the dye into benign products like CO₂ and H₂O. Often, degradation processes lead to the formation of intermediate products whose own chemical properties and potential impacts are not fully characterized. Furthermore, while many effective lab-scale removal methods have been demonstrated, developing technologies that are both highly efficient and economically scalable for industrial applications remains a significant hurdle. There is also a need for more in-depth studies on the degradation pathways and the kinetics of the reactions involved in different treatment processes. researchgate.net

Core Research Objectives and Methodological Frameworks for this compound Investigations

The principal objectives of research concerning this compound are centered on environmental protection and analytical chemistry. These objectives include:

Quantifying Removal Efficiency: A primary goal is to determine the effectiveness of various treatment methods. This is often expressed as the percentage of dye removed or the reduction in Chemical Oxygen Demand (COD). researchgate.net

Process Optimization: Researchers aim to identify the optimal conditions for a given treatment method. This involves systematically varying parameters such as pH, temperature, catalyst or adsorbent concentration, and initial dye concentration to achieve the highest degradation or removal rate. pjoes.comacs.org

Understanding Reaction Mechanisms and Kinetics: A deeper objective is to elucidate the chemical pathways through which the dye is degraded. This includes identifying intermediate compounds and studying the reaction rates. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are frequently applied to describe the adsorption process. researchgate.net

Developing Analytical Methods: The development of sensitive and reliable analytical techniques is crucial for detecting and quantifying the dye in environmental matrices. fda.gov

To achieve these objectives, a combination of standard and advanced methodological frameworks is employed.

| Response Surface Methodology (RSM) | Statistical Optimization | A collection of statistical and mathematical techniques used to optimize processes by evaluating the effects of multiple factors and their interactions. acs.orgaimspress.com |

This table outlines the key experimental and analytical techniques used to investigate the properties and remediation of this compound.

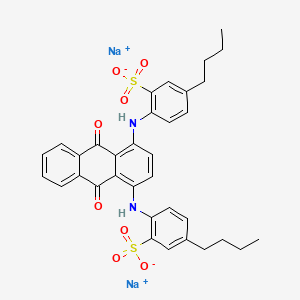

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

6408-57-7 |

|---|---|

分子式 |

C34H34N2NaO8S2 |

分子量 |

685.8 g/mol |

IUPAC 名称 |

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C34H34N2O8S2.Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44); |

InChI 键 |

IZKQRESKIIFYRB-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na] |

其他CAS编号 |

6408-57-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Crystal Engineering of C.i. Acid Green 27

Advanced Synthetic Routes and Reaction Pathways for C.I. Acid Green 27

The manufacturing of this compound is a sophisticated process that can be approached through various synthetic strategies. These methods primarily involve the construction of the core anthraquinone (B42736) structure followed by modifications to enhance its properties as a dye.

Multi-Step Synthesis from Aromatic Precursors

A common and versatile approach to synthesizing this compound involves a multi-step pathway starting from basic aromatic compounds. This method allows for precise control over the final molecular architecture.

The introduction of amino groups to the aromatic skeleton is a critical step in the synthesis of many dyes, including those of the anthraquinone class. This is typically achieved through a two-step process of nitration followed by reduction.

Nitration involves the introduction of a nitro group (-NO2) onto an aromatic ring. google.com This is an electrophilic aromatic substitution reaction, often carried out using a mixture of nitric acid and sulfuric acid. innovareacademics.in The conditions of the nitration reaction, such as temperature and the concentration of the nitrating agent, are carefully controlled to ensure the desired degree of nitration and to manage the regioselectivity of the substitution. google.com Green chemistry approaches are being explored to make this process more environmentally benign, for instance, by using solid acid catalysts or alternative nitrating agents to reduce the use of strong acids. orgchemres.org

Following nitration, the nitro groups are reduced to amino groups (-NH2). This reduction is a key transformation, as the resulting amino groups are crucial for subsequent coupling reactions. A variety of reducing agents can be employed for this step.

Diazonium coupling is a cornerstone of azo dye synthesis and can be a relevant pathway for creating certain intermediates or analogues in the broader context of dye chemistry. rsc.orgresearchgate.net This reaction involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. tandfonline.com

The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and sodium nitrite. rsc.org The subsequent coupling reaction leads to the formation of an azo bond (-N=N-), which is the chromophore responsible for the color of azo dyes. While Acid Green 27 is an anthraquinone dye, understanding diazonium chemistry is essential as it represents a fundamental tool in the synthesis of a vast array of colorants.

To function effectively as an acid dye, this compound must be soluble in water. This is achieved through the introduction of sulfonic acid groups (-SO3H) into the dye molecule in a process called sulfonation. smolecule.comcymitquimica.com The presence of these highly polar groups significantly enhances the aqueous dispersibility of the compound. mdpi.com

Sulfonation is typically carried out by treating the aromatic compound with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The sulfonic acid groups are usually introduced in the final stages of the synthesis. The resulting sulfonated dye is then converted to its sodium salt to further improve its solubility. chemicalbook.com

Diazonium Coupling Reactions

Comparative Analysis of Manufacturing Methods

Different manufacturing methods for this compound exist, each with its own set of advantages and disadvantages. A comparative analysis of these methods is crucial for optimizing production efficiency, cost-effectiveness, and environmental impact.

An important synthetic route for this compound involves the condensation of anthracene-1,4,9,10-tetraol (B146207) with 4-butylaniline. worlddyevariety.comchemicalbook.comchemicalbook.com This reaction forms the core structure of the dye. Anthracene-1,4,9,10-tetraol, also known as leucoquinizarin, serves as a key building block. nih.gov The condensation is followed by sulfonation to introduce the water-solubilizing groups, and the final product is isolated as its sodium salt. chemicalbook.comchemicalbook.com This method is also used for the synthesis of the related dye, Acid Green 25, where p-toluidine (B81030) is used instead of 4-butylaniline. chemicalbook.inchemicalbook.com

The table below provides a summary of the key reaction steps and intermediates in the synthesis of this compound.

| Step | Reaction Type | Key Reactants | Key Intermediates/Products | Purpose |

| 1 | Condensation | Anthracene-1,4,9,10-tetraol, 4-Butylaniline | Anthraquinone derivative | Forms the core chromophore structure. chemicalbook.comchemicalbook.com |

| 2 | Sulfonation | Anthraquinone derivative, Sulfonating agent | Sulfonated anthraquinone derivative | Introduces sulfonic acid groups for water solubility. smolecule.comcymitquimica.com |

| 3 | Salt Formation | Sulfonated derivative, Sodium base | This compound (disodium salt) | Enhances aqueous solubility and stability. chemicalbook.com |

This synthetic approach highlights the importance of carefully selected intermediates and reaction conditions to achieve the desired final product with high purity and yield.

Controlled Recrystallization and Morphological Control of this compound Crystals

The unstructured nature of the this compound (AG27) dye makes it a candidate for morphological control through systematic recrystallization processes. researchgate.netnih.gov Research has demonstrated that by carefully selecting solvent systems and their volumetric ratios, it is possible to produce AG27 crystals with uniform sizes and highly controlled, predictable shapes. researchgate.netnih.gov This method of employing mixed solvents for recrystallization is a key strategy for synthesizing functional organic crystals with unique and desirable morphologies. researchgate.netnih.gov

The choice of solvent plays a critical role in the crystal growth and ultimate shape of this compound. researchgate.netnih.gov The interaction between the solvent molecules and the solute (AG27) influences the growth rates of different crystallographic planes, thereby dictating the final crystal morphology. researchgate.net

A systematic study on the recrystallization of AG27 was conducted using mixed solvents, primarily combinations of an alcohol (ethanol or methanol) with deionized water (DIW). researchgate.netnih.gov The findings revealed that the shape and size of the resulting AG27 crystals could be effectively regulated by simply adjusting the volume ratio of the alcohol to water in the solution. researchgate.netnih.gov This solvent-controlled approach allows for the selective synthesis of various crystal shapes. researchgate.net The remarkable effect of the mixed solvent system on crystal morphology was further confirmed by using a different solvent mixture, N,N-dimethylformamide (DMF) and deionized water, which resulted in distinct crystal structures. researchgate.netnih.gov

By manipulating the mixed-solvent systems, researchers have successfully synthesized various anisotropic crystal structures of this compound. researchgate.netnih.gov Anisotropic crystals, which have different properties along different axes, are of great interest in materials science.

Specifically, the use of ethanol/water and methanol/water mixtures enabled the selective synthesis of rod-like and shuttle-like AG27 crystals. researchgate.netnih.gov The precise morphology obtained is dependent on the specific volume ratio of the alcohol to water. When a mixed solvent system of N,N-dimethylformamide (DMF) and deionized water was used for crystallization, longer fibrous crystals with a high aspect ratio were formed. researchgate.netnih.gov This demonstrates the versatility of the mixed-solvent recrystallization method in producing a range of distinct, non-uniform crystal shapes. researchgate.net

Table 1: Solvent System Effect on this compound Crystal Morphology

| Solvent System | Resulting Crystal Morphology | Source |

| Ethanol / Deionized Water | Rod-like, Shuttle-like | researchgate.netnih.gov |

| Methanol / Deionized Water | Rod-like, Shuttle-like | researchgate.netnih.gov |

| N,N-dimethylformamide (DMF) / Deionized Water | Fibrous (high aspect ratio) | researchgate.netnih.gov |

To confirm the crystalline nature of the structures obtained through controlled recrystallization, X-ray diffraction (XRD) analysis was performed. researchgate.netnih.gov XRD is a fundamental technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays diffracts into many specific directions from the crystal's lattice.

The XRD analyses of the this compound structures synthesized in mixed solvents revealed the periodic nature of the organic crystals. researchgate.netnih.gov This confirmation is crucial as it verifies that the observed rod-like, shuttle-like, and fibrous structures are not amorphous aggregates but are well-ordered, periodic crystalline materials. researchgate.netnih.gov The diffraction patterns provide evidence of the long-range order characteristic of a true crystal lattice.

Molecular Interactions and Solution Behavior of C.i. Acid Green 27

Interaction Dynamics with Biomolecules

The interaction of C.I. Acid Green 27 with biomolecules, particularly proteins, is a subject of significant interest due to its implications in various biological and industrial processes. These interactions are governed by a combination of forces and result in phenomena such as protein binding, conformational changes, and fluorescence quenching.

The binding of small molecules like this compound to proteins can induce significant changes in the protein's three-dimensional structure, potentially altering its biological function.

While direct studies on the interaction between this compound and human hemoglobin are not extensively detailed in the provided results, analogous studies with similar dyes, such as C.I. Acid Red 27, offer valuable insights. Research on Acid Red 27's interaction with human hemoglobin has shown that a binding process occurs, leading to the formation of a complex. nih.gov This interaction is a spontaneous molecular procedure. nih.gov The binding of such dyes can be investigated using various spectroscopic techniques, including UV-visible absorbance, circular dichroism, and fluorescence spectroscopy, to determine binding constants and the number of binding sites. nih.gov Such studies have revealed that the binding of dyes to hemoglobin can alter the microenvironment of amino acid residues like tryptophan and tyrosine. researchgate.net

Molecular docking studies, often used to predict the binding orientation of small molecules to their protein targets, suggest that dyes can bind within the central cavity of the hemoglobin molecule. frontiersin.org These interactions can lead to conformational changes in the protein. For instance, the binding of certain compounds to hemoglobin has been shown to alter its secondary structure, affecting the α-helix content. nih.gov

The binding of dyes to proteins is primarily driven by non-covalent interactions. mdpi.com The key forces at play are electrostatic interactions and hydrophobic interactions. nih.govwikipedia.org

Electrostatic Interactions: These arise from the attraction between oppositely charged groups on the dye molecule and the protein. nih.govslideshare.net For acid dyes, which are anionic, they are attracted to positively charged (cationic) sites on the protein, particularly under acidic conditions where protein molecules can acquire a net positive charge. service.gov.uk These interactions are crucial for the specificity of binding. nih.gov

Hydrophobic Interactions: These interactions are a major driving force for the binding of nonpolar molecules or nonpolar parts of molecules in an aqueous environment. wikipedia.orgnih.gov The hydrophobic parts of the dye molecule tend to associate with hydrophobic pockets on the protein surface to minimize contact with water. wikipedia.orgbenthamopen.com This process is entropically favorable. wikipedia.org

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. rsc.org This phenomenon is a powerful tool for studying the binding of small molecules to proteins. pnas.org The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon binding of a ligand. frontiersin.org

Studies have shown that Acid Green 27 can act as a potent fluorescence quencher. nih.gov The quenching mechanism can be either static or dynamic. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. mdpi.com In contrast, dynamic quenching results from collisions between the excited-state fluorophore and the quencher. mdpi.com

Research on the interaction of dyes with hemoglobin has demonstrated that the quenching of hemoglobin's intrinsic fluorescence upon dye binding is often due to a static quenching mechanism. nih.gov This indicates the formation of a stable ground-state complex. nih.gov The efficiency of quenching can be quantified by the Stern-Volmer constant (Ksv) and the bimolecular quenching constant (kq). rsc.org By analyzing the fluorescence quenching data, it is possible to determine the binding constant (Ka) and the number of binding sites (n) for the dye-protein interaction. frontiersin.orgrsc.org

The table below summarizes the binding parameters for the interaction of various dyes with hemoglobin, as determined by fluorescence quenching experiments.

| Dye | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Quenching Mechanism |

| Fluorescein | 0.44 (± 0.51) x 10⁵ | ~1 | Static |

| Congo Red | 0.2 (± 1.17) x 10⁵ | ~1 | Static |

| Methyl Red | 0.55 (± 0.22) x 10⁵ | ~1 | Static |

| Methyl Orange | 0.53 (± 0.188) x 10⁵ | ~1 | Static |

Data adapted from a study on the interaction of synthetic dyes with bovine hemoglobin. frontiersin.org

Protein Binding Affinity and Conformational Alterations

Characterization of this compound Interaction with Human Hemoglobin

Solubilization and Aggregation Behavior in Complex Media

The behavior of dyes like this compound in complex solutions, such as those containing surfactants, is critical for various industrial applications, including dyeing processes and wastewater treatment.

Surfactants, above a certain concentration known as the critical micelle concentration (CMC), form aggregates called micelles. researchgate.net These micelles have a hydrophobic core and a hydrophilic shell, which allows them to solubilize hydrophobic or poorly water-soluble substances in aqueous solutions. researchgate.net

The solubilization of anionic dyes like Acid Red 27 (a proxy for Acid Green 27 in this context) has been studied in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTABr). ijabbr.com The interaction between the anionic dye and the cationic surfactant is facilitated by both electrostatic and hydrophobic forces. ijabbr.com The dye molecules can be incorporated into the surfactant micelles. ijabbr.com

The addition of electrolytes, such as salts, can significantly enhance the solubilization of the dye in the micellar solution. ijabbr.com This is reflected in an increase in the partition coefficient (Kx), which describes the distribution of the dye between the micellar and aqueous phases. ijabbr.com The binding constant (Kb) also provides a measure of the strength of the interaction between the dye and the surfactant micelles. ijabbr.com The negative values of the Gibbs free energy of solubilization indicate that the process is spontaneous. ijabbr.com

The table below presents data on the solubilization of Acid Red 27 in CTABr micellar media with and without the addition of different electrolytes.

| System | Partition Coefficient (Kx) | Binding Constant (Kb) (dm³/mol) | Gibbs Free Energy of Partition (ΔG°p) (kJ/mol) | Gibbs Free Energy of Binding (ΔG°b) (kJ/mol) |

| CTABr | 5.29 x 10⁵ | 4.8 x 10³ | -32.65 | -21.00 |

| CTABr/NaCl | 1.46 x 10⁶ | 1.84 x 10⁴ | -35.16 | -24.34 |

| CTABr/KCl | 1.84 x 10⁶ | 2.6 x 10⁴ | -35.74 | -25.19 |

| CTABr/NH₄Cl | 2.57 x 10⁶ | 4.4 x 10⁴ | -36.57 | -26.50 |

Data adapted from a study on the solubilization of Acid Red-27 dye in CTABr micellar media. ijabbr.com

The location of the solubilized dye within the micelle can vary. Some dyes may be located in the hydrophobic core, while others may reside in the more polar palisade layer, just below the micelle surface. researchgate.netpcbiochemres.com The specific location depends on the chemical structures of both the dye and the surfactant. researchgate.net

Micellar Solubilization Mechanisms in Surfactant Systems[4],

Influence of Cationic Surfactants (e.g., CTABr) on Dye Sequestration

The sequestration of anionic dyes like Acid Green 27 from aqueous solutions can be significantly influenced by the introduction of cationic surfactants, such as Cetyltrimethylammonium bromide (CTABr). The fundamental mechanism involves the encapsulation of the dye molecules within micelles formed by the surfactant.

A CTABr molecule possesses a positively charged quaternary ammonium (B1175870) head group and a long, hydrophobic hydrocarbon tail. In solution, above a certain concentration, these molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming a non-polar core and the cationic heads forming a positively charged outer surface (the Stern layer).

The interaction with an anionic dye like Acid Green 27 occurs in two primary ways:

Electrostatic Attraction : The negatively charged sulfonate (–SO₃⁻) groups on the dye molecule are electrostatically attracted to the positively charged head groups of the CTABr molecules at the micelle surface. sci-hub.semdpi.com

Hydrophobic Interaction : The large, non-polar anthraquinone (B42736) backbone of the dye molecule is driven out of the polar water environment and into the hydrophobic core of the CTABr micelle. ijabbr.comirjmets.com

This dual-force interaction effectively traps, or sequesters, the dye molecules within the micelles, removing them from the bulk aqueous phase. Studies on analogous systems involving other anionic dyes and CTABr confirm that this process is driven by both electrostatic and hydrophobic forces, leading to the formation of stable dye-surfactant complexes. mdpi.comijabbr.com

Electrolyte Effects on Solubilization Efficiency and Partition Coefficients

The efficiency of dye solubilization within surfactant micelles is further affected by the presence of electrolytes (salts) in the solution. whiterose.ac.uk Adding an electrolyte, such as sodium chloride (NaCl) or potassium chloride (KCl), introduces additional ions into the solution that can modulate the interactions within the dye-surfactant system.

The primary effect of an electrolyte is the shielding of electrostatic repulsions between the positively charged head groups of the CTABr molecules in the micelle's outer layer. ijabbr.compcbiochemres.com This charge-shielding effect makes it easier for the surfactant molecules to pack together, which typically lowers the concentration required for micelle formation (the CMC) and can promote the growth of larger micelles. researchgate.net

For dye sequestration, this has a significant impact:

Enhanced Solubilization : By reducing the repulsion at the micelle surface, electrolytes facilitate the incorporation of more anionic dye molecules.

Increased Partition Coefficient (Kₓ) : The partition coefficient describes the equilibrium distribution of the dye between the micellar phase and the aqueous phase. A higher Kₓ value indicates a greater preference for the dye to reside in the micelle. Research on similar anionic dyes shows that the addition of electrolytes like NaCl, KCl, and NH₄Cl can increase the partition coefficient by several fold, signifying a substantial enhancement in dye entrapment within the micelles. ijabbr.compcbiochemres.com

Spectrophotometric and Conductometric Analysis of Dye-Micelle Systems

The interactions within dye-micelle systems are commonly investigated using non-invasive physical chemistry techniques such as UV-Visible spectrophotometry and conductometry. pcbiochemres.comroyalsocietypublishing.orgresearchgate.net These methods allow for the quantitative determination of key thermodynamic and physical parameters that define the system's behavior.

Spectrophotometry is used to monitor the dye's environment. The maximum absorbance wavelength (λ_max) and the intensity of absorbance of a dye are sensitive to the polarity of its microenvironment. ijabbr.com When a dye molecule moves from the polar aqueous solution into the non-polar interior of a micelle, shifts in its absorption spectrum are often observed. By systematically measuring these spectral changes as a function of surfactant concentration, one can calculate binding parameters. ijabbr.comresearchgate.net

Determination of Binding Constants and Gibbs Free Energy

The strength and spontaneity of the interaction between Acid Green 27 and a surfactant micelle can be described by thermodynamic parameters such as the binding constant (Kₑ) and the Gibbs free energy of binding (ΔGₑ). These values are typically derived from spectrophotometric data. mdpi.com

Binding Constant (Kₑ) : This constant quantifies the equilibrium between the free dye and the dye-micelle complex. A large Kₑ value indicates a strong interaction and a high affinity of the dye for the micelle. sci-hub.se It can be calculated from the changes in dye absorbance upon the addition of the surfactant using models like the Benesi-Hildebrand equation. sci-hub.se

Gibbs Free Energy (ΔG) : The spontaneity of the dye sequestration process is determined by the change in Gibbs free energy. It is calculated from the binding constant using the equation ΔG = -RT ln(Kₑ), where R is the gas constant and T is the absolute temperature. A negative value for ΔG indicates that the binding of the dye to the micelle is a thermodynamically spontaneous and favorable process. sci-hub.semdpi.com While specific values for Acid Green 27 are not readily available in the literature, studies on similar anionic dye-cationic surfactant systems consistently show negative ΔG values, confirming the spontaneous nature of the interaction. ijabbr.compcbiochemres.com

The table below outlines the key parameters used to characterize dye-micelle interactions.

| Parameter | Symbol | Description | Typical Method of Determination |

| Binding Constant | Kₑ | Measures the strength of the association between the dye and the micelle. | UV-Visible Spectrophotometry mdpi.com |

| Partition Coefficient | Kₓ | Describes the distribution of the dye between the micellar and aqueous phases at equilibrium. | UV-Visible Spectrophotometry ijabbr.compcbiochemres.com |

| Gibbs Free Energy of Binding | ΔGₑ | Indicates the spontaneity of the dye-micelle binding process. | Calculated from Kₑ sci-hub.se |

| Gibbs Free Energy of Partition | ΔGₚ | Indicates the spontaneity of the transfer of the dye from the aqueous to the micellar phase. | Calculated from Kₓ pcbiochemres.com |

Critical Micelle Concentration (CMC) Investigations

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which micelle formation begins and is a fundamental property of any surfactant. royalsocietypublishing.orgresearchgate.net The presence of additives, such as dyes, can influence the CMC of the surfactant.

For an ionic surfactant like CTABr, there is significant electrostatic repulsion between the adjacent positive head groups, which must be overcome for micellization to occur. When an anionic dye like Acid Green 27 is present, its negative charges can position themselves between the cationic surfactant heads, effectively neutralizing some of the repulsion. pcbiochemres.com This reduction in repulsion makes it easier for micelles to form, resulting in a lower CMC value for the surfactant in the presence of the dye compared to its CMC in pure water. ijabbr.com This effect is readily detected using conductometry, where the break in the conductivity plot shifts to a lower surfactant concentration. pcbiochemres.com

Chemical Reactivity and Decomposition Pathways

The chemical reactivity of this compound is dictated by its anthraquinone structure, which includes aromatic rings that can undergo substitution reactions and a quinone system that is susceptible to reduction.

Electrophilic Substitution and Reduction Reactions

Electrophilic Substitution: The benzene-derived rings within the Acid Green 27 molecule are susceptible to electrophilic aromatic substitution, a class of reactions common to many aromatic compounds. smolecule.com

Sulfonation: A key example of this reactivity is sulfonation, the reaction used to introduce the sulfonic acid (-SO₃H) groups onto the aromatic rings during the dye's synthesis. worlddyevariety.com This reaction enhances the water solubility of the molecule.

Other Reactions: The dye shows reactivity with strong acids. In concentrated sulfuric acid, it produces a dark green solution that turns emerald blue upon dilution, while in concentrated nitric acid, it turns brown, indicating chemical transformations. emperordye.com

Reduction Reactions: The core of the dye is a 9,10-anthraquinone system. Quinones are known to undergo reduction reactions. Under certain conditions, the carbonyl groups (C=O) of the quinone can be reduced. This reactivity is a characteristic feature of the anthraquinone class of dyes. Furthermore, when heated to decomposition, the compound releases toxic fumes containing oxides of nitrogen and sulfur. smolecule.com

Decomposition Under Oxidizing Agents and Extreme Conditions

The structural integrity of this compound, an anthraquinone dye, is susceptible to degradation when exposed to potent oxidizing agents and extreme environmental conditions. The decomposition process is of significant interest, particularly in the context of environmental remediation and wastewater treatment. Advanced Oxidation Processes (AOPs) are frequently employed to break down the complex chromophoric structure of the dye, leading to decolorization and mineralization. These processes typically rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which non-selectively attacks organic molecules. scirp.orgiwaponline.com

Research into the degradation of Acid Green 27 and structurally similar dyes has explored various methods, including ozonation, Fenton and photo-Fenton processes, and photocatalysis. The efficiency of these methods is influenced by several operational parameters such as pH, oxidant concentration, catalyst loading, and temperature.

Ozonation

Ozone (O₃) is a powerful oxidizing agent used in water treatment to break down complex organic pollutants. researchgate.net Studies have shown that ozonation is effective in decolorizing effluents containing acid dyes. The process can proceed through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition, a process favored at higher pH values. researchgate.netoapen.org

Specific research involving Acid Green 27 has demonstrated its high reactivity towards ozone. In competitive studies with the monoazo dye Acid Orange 7, Acid Green 27 exhibited a significantly faster decolorization rate. researchgate.net Further investigations using a Dielectric Barrier Discharge (DBD) plasma ozone generator achieved a 94.5% color removal for Acid Green 27 at an ozone concentration of 10 mg/m². ekb.eg The study also noted that while decolorization was highly efficient, the degradation of the Chemical Oxygen Demand (COD) was less complete. Interestingly, the Biochemical Oxygen Demand (BOD) value tripled after treatment, indicating that the ozonation process breaks down the complex, ozone-resistant dye molecule into smaller, more biodegradable organic compounds. ekb.eg The final products of extensive ozonation of complex dyes are often simple organic acids, such as maleic acid and oxalic acid, which can eventually be mineralized to carbon dioxide and water. redalyc.orgmdpi.com

Fenton and Photo-Fenton Processes

The Fenton reaction utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium to generate hydroxyl radicals (•OH), which are potent oxidizing species. mdpi.comrsc.org This process is a widely studied AOP for the degradation of recalcitrant organic pollutants like dyes. ekb.eg The core reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The effectiveness of the Fenton process is highly pH-dependent, with optimal degradation for most dyes occurring at a pH of around 3.0. ekb.egresearchgate.net The photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ ions back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net

While specific studies on the Fenton degradation of Acid Green 27 are limited, research on other anthraquinone dyes like Acid Green 25 and Acid Green 50 demonstrates the high efficacy of this method. researchgate.netwhiterose.ac.uk These processes can achieve significant reductions in both color and COD.

Photocatalytic Degradation

Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a catalyst, is another effective AOP for dye degradation. iwaponline.comresearchgate.net When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn oxidize the dye molecules adsorbed on the catalyst surface.

Studies on the photocatalytic degradation of the related anthraquinone dye C.I. Acid Green 25 showed high conversion rates (up to 90% based on Total Organic Carbon) using a platinum-modified TiO₂ catalyst. electrochemsci.org Research on another similar dye, Acid Green 16, indicated that the photocatalytic process could lead to complete mineralization, with the dye molecule breaking down into CO₂, SO₄²⁻, and NO₃⁻. The efficiency of photocatalytic degradation is dependent on factors such as catalyst loading, initial dye concentration, and pH. researchgate.net

Thermal Decomposition

Under conditions of extreme heat, acid dyes undergo thermal decomposition. While specific data for Acid Green 27 is not extensively detailed in the literature, safety data for structurally related compounds indicates that thermal decomposition can lead to the release of hazardous gases. thermofisher.com The expected decomposition products include oxides of carbon (CO, CO₂), sulfur (SOx), and nitrogen (NOx), resulting from the breakdown of the aromatic rings, sulfonate groups, and amine functionalities within the dye's molecular structure. thermofisher.com Studies on the thermal decomposition of other complex organic molecules show that they break down into smaller, more volatile fragments at elevated temperatures. aip.org

The table below summarizes research findings on the degradation of Acid Green 27 and related acid dyes using various oxidizing agents.

| Dye | Oxidation Method | Key Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| Acid Green 27 | Ozonation (DBD Plasma) | Ozone Conc.: 10 mg/m² | 94.5% color removal; tripled BOD value, indicating formation of biodegradable by-products. | ekb.eg |

| Acid Green 27 | Ozonation | Competitive reaction with Acid Orange 7 | Exhibited a much faster decolorization rate than Acid Orange 7. | researchgate.net |

| Acid Green 16 | Photocatalysis (TiO₂) | UV irradiation | Complete decolorization and mineralization to CO₂, SO₄²⁻, and NO₃⁻. | |

| Acid Green 25 | Photocatalysis (Pt/P25) | Pt content: ~0.50 wt.% | Up to 90% TOC removal and 96% COD removal. | electrochemsci.org |

| Acid Green 50 | Photo-Fenton (Fe₂O₃ catalyst) | Acidic pH (pH 2-3), UV and Ultrasound irradiation | High degradation rate achieved under acidic conditions. | researchgate.net |

Adsorption Phenomena and Mechanisms for C.i. Acid Green 27 Removal

Development and Characterization of Adsorbent Materials

The quest for efficient and cost-effective methods to remove C.I. Acid Green 27 has led to the investigation of various adsorbent materials. These range from commercially available options to specially synthesized composites designed for enhanced performance.

Application of Activated Carbon for this compound Adsorption

Activated carbon is a widely recognized adsorbent for dye removal. matec-conferences.org Studies have investigated its effectiveness for this compound, examining the influence of various parameters such as adsorbent dose, pH, initial dye concentration, contact time, and temperature on the adsorption process. researchgate.net The kinetic data for the adsorption of Acid Green 27 onto activated carbon are well-described by the pseudo-second-order kinetic model. researchgate.net Research has shown that the spontaneity of the adsorption reaction increases with higher temperatures. researchgate.net The process is characterized as physisorption and endothermic, with the Gibbs free energy decreasing as temperature rises. researchgate.net

Engineered Composites for Enhanced Dye Adsorption

To improve upon the limitations of single-component adsorbents, researchers have developed engineered composites that often exhibit superior adsorption capacities.

Composites made from layered anionic clay and sodium alginate have shown significant promise for the removal of anionic dyes like Acid Green 27. scirp.org The introduction of sodium alginate into the clay structure considerably enhances the dye adsorption capacity compared to the pristine clay. scirp.org A study found that a composite with 5.9% alginate demonstrated the highest adsorption for Acid Green 27, increasing the maximum adsorption capacity by 160% compared to the layered clay alone. scirp.orgresearchgate.net This enhancement is attributed to the synergistic effect between the clay and the biopolymer. scirp.org

Chitosan (B1678972), a biopolymer derived from chitin, is a versatile and eco-friendly adsorbent for dye removal. mdpi.com Its effectiveness is influenced by its morphology, with different forms such as hydrogels, aerogels, powders, and nanofibers exhibiting varying adsorption behaviors. mdpi.com Research on the related Acid Red 27 has shown that chitosan hydrogels can exhibit very high adsorption capacities. mdpi.com The adsorption mechanism for acid dyes onto chitosan is primarily attributed to the electrostatic attraction between the positively charged amino groups of chitosan (at low pH) and the anionic dye molecules. researchgate.net Nanoparticulate forms of chitosan have also been investigated for the adsorption of Acid Green 27 and have shown high adsorption capacities. researchgate.netresearchgate.net

Polyaniline (PANI) in the form of hollow nanotubes has been synthesized and utilized for the adsorption of both anionic and cationic dyes. rsc.orgnih.gov Interestingly, Acid Green 27 itself can act as a soft template for the in-situ synthesis of these PANI hollow nanotubes (PANI-HNTs). rsc.orgnih.gov These nanotubes, with external diameters of 50–60 nm and internal diameters of 5–10 nm, are effective in removing Acid Green 27 from aqueous solutions. rsc.orgnih.gov The adsorption process is pH-dependent, with the optimal pH for Acid Green 27 adsorption being 3.0. rsc.orgnih.gov The regeneration of these PANI-HNTs has been shown to be feasible, allowing for their reuse in multiple adsorption cycles. rsc.orgnih.gov

Chitosan-Based Adsorbents with Varied Morphologies

Adsorption Equilibrium Modeling and Isotherm Analysis

To understand and quantify the interaction between this compound and various adsorbents, researchers employ adsorption equilibrium modeling and isotherm analysis. These models provide valuable insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbents.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. acs.org This model was found to be a good fit for the adsorption of Acid Green 27 onto polyaniline hollow nanotubes (PANI-HNTs), with a calculated maximum monolayer capacity (qmax) of 57.8 mg g−1. rsc.orgnih.gov

The Freundlich isotherm model , on the other hand, describes multilayer adsorption on a heterogeneous surface and is often used to characterize non-ideal adsorption. researchgate.net This model provided a good fit for the experimental data of Acid Green 27 adsorption onto layered clay-alginate composites and activated carbon. researchgate.netscirp.org For the clay-alginate composites, the Freundlich model was found to explain the isotherm data well. scirp.orgresearchgate.net In the case of activated carbon, the Freundlich separation factors (1/n) were between 0.293 and 0.387, indicating a favorable adsorption process. researchgate.net

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. ije.ir This model was also applied in the study of Acid Green 27 adsorption on layered clay-alginate composites. scirp.org

The selection of the most appropriate isotherm model depends on the specific adsorbent-adsorbate system and the experimental conditions. A comparison of the correlation coefficients (R²) obtained from fitting the experimental data to different models helps in determining the best-fit model. bioline.org.br

Table 1: Adsorption Isotherm Model Parameters for this compound

| Adsorbent | Isotherm Model | Key Parameters | Reference |

| Polyaniline Hollow Nanotubes | Langmuir | qmax = 57.8 mg g⁻¹ | rsc.orgnih.gov |

| Layered Clay-Alginate Composite (5.9% Alginate) | Freundlich | Best fit for experimental data | scirp.orgresearchgate.net |

| Activated Carbon | Freundlich | 1/n = 0.293 - 0.387 | researchgate.net |

Applicability of Freundlich and Langmuir Isotherm Models

The equilibrium of Acid Green 27 adsorption is often analyzed using isotherm models, with the Freundlich and Langmuir models being the most common. These models provide insights into the nature of the adsorbent surface and the interaction between the dye and the adsorbent.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It describes a scenario where, once a site is occupied by a dye molecule, no further adsorption can occur at that site.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model suggests that the adsorbent surface is composed of various types of adsorption sites and allows for multilayer adsorption.

In a study involving the adsorption of Acid Green 27 onto a layered clay-alginate composite, the Freundlich isotherm model provided an excellent fit to the experimental data, indicating the heterogeneity of the adsorbent sites. scirp.org The values of the Freundlich affinity constant, n, were greater than 1, which signifies favorable adsorption characteristics of the composites for the dye. scirp.org Another study using activated carbon also found that the Freundlich isotherm explained the adsorption of Acid Green 27 very well. researchgate.net The Freundlich separation factors (1/n) in this study ranged from 0.293 to 0.387, indicating that this process could be an effective treatment method. researchgate.netresearchgate.net

Conversely, some studies show that the Langmuir model can also be applicable, especially in the initial stages of adsorption at lower concentrations. scirp.org For instance, in the study with the clay-alginate composite, the Langmuir model showed a good fit in the initial region of the isotherm. scirp.org

Table 1: Isotherm Model Parameters for Acid Green 27 Adsorption

| Adsorbent | Isotherm Model | Parameters | Reference |

|---|---|---|---|

| Clay-Alginate Composite | Freundlich | n > 1 | scirp.org |

| Activated Carbon | Freundlich | 1/n = 0.293 - 0.387 | researchgate.netresearchgate.net |

Temkin and Dubinin-Radushkevich Isotherm Investigations

Beyond the Freundlich and Langmuir models, the Temkin and Dubinin-Radushkevich (D-R) isotherms offer additional perspectives on the adsorption process of Acid Green 27.

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. In the case of Acid Green 27 adsorption on a clay-alginate composite, the reasonably low values of the Temkin isotherm constant B, which is related to the heat of adsorption, indicated a purely physical nature of the adsorption process. scirp.org

The Dubinin-Radushkevich isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the adsorption process is considered to be physical. In one study, the equilibrium data for Acid Green 27 were better fitted by the Langmuir and Freundlich models than the D-R isotherm model. researchgate.net

Adsorption Kinetics and Rate-Limiting Mechanisms

The study of adsorption kinetics is crucial for understanding the rate of dye removal and the underlying mechanisms that control the process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Two of the most frequently used kinetic models to describe the adsorption of Acid Green 27 are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

The pseudo-second-order model posits that the rate-limiting step is chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Multiple studies have consistently shown that the adsorption kinetics of Acid Green 27 are well-described by the pseudo-second-order kinetic model. researchgate.netresearchgate.net This suggests that the adsorption process is likely controlled by chemisorption. In one particular study using activated carbon, it was observed that the pseudo-second-order rate constant (k2) decreased as the initial concentration of Acid Green 27 increased. researchgate.net

Table 2: Kinetic Model Fitting for Acid Green 27 Adsorption

| Adsorbent | Best Fit Kinetic Model | Observation | Reference |

|---|---|---|---|

| Activated Carbon | Pseudo-Second-Order | k2 decreases with increasing initial dye concentration | researchgate.net |

| Clay-Alginate Composite | Lagergren First-Order | - | scirp.org |

Intra-Particle Diffusion Studies

The intra-particle diffusion model is often used to identify the rate-limiting step in the adsorption process. This model, proposed by Weber and Morris, considers the movement of the adsorbate from the bulk solution to the surface of the adsorbent and then into the pores.

The adsorption process can be influenced by several stages, including film diffusion (movement of the adsorbate from the bulk solution to the external surface of the adsorbent), intra-particle diffusion (diffusion within the pores of the adsorbent), and the adsorption on the interior sites. If the plot of the amount of adsorbed dye at time t (qt) versus the square root of time (t^0.5) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot shows multiple linear sections, it indicates that the adsorption process is controlled by more than one mechanism. For the adsorption of Acid Green 27, it has been suggested that the adsorption rate is determined by more than one process. researchgate.net

Thermodynamic Evaluation of Adsorption Processes

Thermodynamic parameters provide valuable information about the spontaneity, feasibility, and nature of the adsorption process.

Determination of Enthalpy, Entropy, and Gibbs Free Energy Changes

The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated to understand the nature of the adsorption of Acid Green 27.

Gibbs Free Energy Change (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible.

Enthalpy Change (ΔH°) : A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. A negative ΔH° indicates an exothermic process.

Entropy Change (ΔS°) : A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption.

In a study on the adsorption of Acid Green 27 using activated carbon, the Gibbs free energy was found to decrease with increasing temperature, indicating that the spontaneity of the adsorption reaction increased at higher temperatures within the range of 298 K to 318 K. researchgate.netresearchgate.net The enthalpy change (ΔH°) was determined to be 79.946 kJ/mol, and the activation energy was 10.457 kJ/mol, suggesting that the adsorption process was endothermic and involved physisorption. researchgate.netresearchgate.net

Table 3: Thermodynamic Parameters for Acid Green 27 Adsorption on Activated Carbon

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| ΔG° | Decreases with increasing temperature | Spontaneous and increasingly favorable at higher temperatures | researchgate.netresearchgate.net |

| ΔH° | 79.946 kJ/mol | Endothermic process | researchgate.netresearchgate.net |

| Activation Energy | 10.457 kJ/mol | Physisorption | researchgate.netresearchgate.net |

Assessment of Adsorption Spontaneity and Feasibility

The spontaneity and feasibility of the adsorption process for this compound are critical for its practical application in wastewater treatment. These aspects are evaluated through thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

A negative value of Gibbs free energy (ΔG°) indicates that the adsorption process is spontaneous and thermodynamically feasible. scirp.org Studies on the adsorption of Acid Green 27 onto various adsorbents, such as activated carbon, have reported negative ΔG° values, confirming the spontaneous nature of the adsorption. researchgate.netresearchgate.net The magnitude of the decrease in ΔG° with increasing temperature suggests that the spontaneity of the reaction is enhanced at higher temperatures. researchgate.netresearchgate.net

The enthalpy change (ΔH°) provides insight into the nature of the adsorption process. A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. researchgate.net Conversely, a negative ΔH° indicates an exothermic process, favored at lower temperatures. For Acid Green 27, studies have reported positive enthalpy changes, suggesting that the process is endothermic. researchgate.netresearchgate.net This is often attributed to the requirement of energy to overcome the activation energy barrier for the dye molecules to adsorb onto the adsorbent surface.

The entropy change (ΔS°) reflects the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° value suggests an increase in randomness at the interface, which can be due to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed. Research has shown positive entropy changes for the adsorption of Acid Green 27, indicating an increased disorder at the solid-solution interface. researchgate.netresearchgate.net

The following table summarizes the thermodynamic parameters for the adsorption of Acid Green 27 on activated carbon. researchgate.net

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | - | 79.946 | - |

| 308 | - | 79.946 | - |

| 318 | - | 79.946 | - |

| Note: Specific values for ΔG° and ΔS° at each temperature were not provided in the source. |

The endothermic nature of the process, as indicated by the positive ΔH°, and the increase in spontaneity with temperature, suggest that the adsorption of Acid Green 27 is a favorable and feasible process for its removal from aqueous solutions. researchgate.netresearchgate.net

Parametric Optimization of Adsorption Conditions

The efficiency of this compound removal through adsorption is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the adsorption capacity and achieving efficient dye removal.

Influence of Adsorbent Dose and Initial Dye Concentration

The adsorbent dose is a critical factor in the adsorption process. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active sites and a larger surface area for adsorption. jocpr.comtandfonline.com However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) may decrease with an increasing adsorbent dose. nih.gov This phenomenon can be attributed to the unsaturation of adsorption sites at higher dosages and potential aggregation of adsorbent particles, which reduces the effective surface area. nih.gov Therefore, determining an optimal adsorbent dose is essential to balance removal efficiency and adsorbent consumption. For instance, in the removal of similar acid dyes, an increase in adsorbent dose from 0.5 g to 0.8 g resulted in a rapid increase in removal efficiency. jocpr.com

The initial dye concentration also plays a significant role. While a higher initial concentration can lead to an increased adsorption capacity due to a greater driving force for mass transfer, the percentage of dye removal may decrease. bioline.org.brscispace.com At lower concentrations, a higher percentage of the dye can be adsorbed because of the availability of sufficient active sites. As the initial concentration increases, the active sites become saturated, leading to a lower removal percentage. Studies on similar dyes have shown that the amount of dye adsorbed increases with the initial concentration, but the percentage of removal decreases. bioline.org.br

The table below illustrates the general relationship between adsorbent dose, initial dye concentration, and adsorption performance.

| Parameter | Effect on % Removal | Effect on Adsorption Capacity (q_e) |

| Increasing Adsorbent Dose | Increases | Decreases |

| Increasing Initial Dye Concentration | Decreases | Increases |

Role of Solution pH and Temperature on Adsorption Efficiency

The pH of the solution is a master variable in the adsorption of acid dyes like Acid Green 27. d-nb.inforesearchgate.net The surface charge of the adsorbent and the degree of ionization of the dye molecule are both pH-dependent. d-nb.info For acid dyes, a lower pH (acidic conditions) generally favors adsorption. ccsenet.orgresearchgate.net This is because at low pH, the adsorbent surface tends to be positively charged, leading to a stronger electrostatic attraction with the anionic dye molecules. nih.govjwent.net Conversely, at higher pH values, the adsorbent surface may become negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency. jocpr.com Studies on the removal of Acid Green dyes have shown that the maximum adsorption occurs in the acidic pH range. jocpr.comccsenet.orgscielo.br For example, the optimal pH for the biosorption of Acid Green 25 was found to be 2. researchgate.net

Temperature also significantly affects the adsorption process. As discussed in the thermodynamic assessment, the adsorption of Acid Green 27 is often an endothermic process. researchgate.netresearchgate.net This means that an increase in temperature generally enhances the adsorption capacity. jocpr.comresearchgate.net The increased kinetic energy of the dye molecules at higher temperatures facilitates their movement and diffusion onto the adsorbent surface. researchgate.net Furthermore, an increase in temperature can lead to the swelling of the internal structure of some adsorbents, which can reduce the resistance to the diffusion of the dye molecules. researchgate.net For instance, in the removal of other acid dyes, the percentage of removal increased from an average of 67% to 77% as the temperature was raised from 308.15 K to 318.15 K. jocpr.com

The following table summarizes the effect of pH and temperature on the adsorption of Acid Green 27.

| Parameter | Optimal Condition | Reason |

| Solution pH | Acidic (Low pH) | Increased positive surface charge of the adsorbent enhances electrostatic attraction with the anionic dye. |

| Temperature | Higher Temperature | The endothermic nature of the process means that increased kinetic energy and diffusion rates at higher temperatures favor adsorption. |

Impact of Contact Time and Agitation Speed on Adsorption Rate

The contact time between the adsorbent and the dye solution is a crucial factor that determines the equilibrium time of the adsorption process. Initially, the rate of adsorption is rapid due to the availability of a large number of vacant active sites on the adsorbent surface. orientjchem.orgiwaponline.com As time progresses, these sites become progressively occupied, and the rate of adsorption slows down until it reaches equilibrium, where the rate of adsorption equals the rate of desorption. orientjchem.orgiwaponline.com The time required to reach this equilibrium is known as the equilibrium time. For similar acid dyes, a significant portion of the color removal (around 85%) can occur within the first 10 minutes, eventually reaching up to 97% after 240 minutes. orientjchem.org

Agitation speed plays a vital role in overcoming the external mass transfer resistance and ensuring a uniform concentration of the dye in the bulk solution. bioline.org.brscirp.org Increasing the agitation speed generally enhances the diffusion of dye molecules from the bulk solution to the adsorbent surface, thereby increasing the rate of adsorption. scirp.orgscirp.org This is because higher agitation reduces the thickness of the boundary layer film surrounding the adsorbent particles, which is often the rate-limiting step in the initial stages of adsorption. scirp.org However, an excessively high agitation speed might not significantly improve the adsorption rate and could lead to particle attrition. bioline.org.br Therefore, an optimum agitation speed needs to be determined to ensure efficient mass transfer without causing damage to the adsorbent. For example, in one study, the dye uptake increased when the agitation speed was raised from 100 rpm to 120 rpm, but slightly decreased at 140 rpm. bioline.org.br

The table below summarizes the impact of contact time and agitation speed on the adsorption rate.

| Parameter | Effect on Adsorption Rate |

| Contact Time | The rate is initially rapid and then slows down as equilibrium is approached. |

| Agitation Speed | An increase in agitation speed generally increases the rate of adsorption up to an optimal point. |

Degradation Pathways and Environmental Remediation Technologies for C.i. Acid Green 27

Chemical Degradation Mechanisms

Chemical degradation methods are pivotal in the treatment of wastewater containing recalcitrant dye molecules. These processes typically involve highly reactive species that can break down the complex chromophoric structure of the dye, leading to decolorization and mineralization.

Oxidative methods are among the most effective for the degradation of organic pollutants. They rely on the generation of powerful oxidizing agents that can non-selectively attack the dye molecule.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds from water and wastewater by generating highly reactive hydroxyl radicals (•OH). acs.org These radicals are powerful, non-selective oxidizing agents that can effectively degrade complex organic molecules like Acid Green 27. acs.org AOPs encompass a variety of technologies, including ozonation, Fenton oxidation, and photocatalysis. organic-chemistry.org The fundamental mechanism of AOPs involves the production of these potent radicals, which then attack the chromophoric structure of the dye, leading to its decomposition. acs.orgorganic-chemistry.org

Ozonation, a specific AOP, has demonstrated effectiveness in degrading Acid Green 27. rsc.org During ozonation, ozone (O₃) attacks the double bonds associated with the dye's color, leading to the cleavage of unsaturated bonds within the aromatic molecules and subsequent reduction in color. rsc.org The efficiency of ozonation can be influenced by factors such as ozone concentration and treatment time. For instance, increasing ozone concentration generally improves the percentage of dye removal. mdpi.com Studies have shown that ozonation can achieve high color removal efficiency, with some research indicating degradation of up to 95-99% for certain anionic dyes under optimal conditions. mdpi.com The process can also enhance the biodegradability of the effluent by breaking down complex, ozone-resistant substances into more biodegradable compounds. mdpi.com

Table 1: Overview of Advanced Oxidation Processes (AOPs) for Dye Degradation

| AOP Technology | Primary Oxidant | General Mechanism | Applicability to Acid Green 27 |

|---|---|---|---|

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Direct attack by O₃ on unsaturated bonds or indirect attack by •OH radicals. medcraveonline.com | Demonstrated to decolorize and degrade Acid Green 27 by cleaving unsaturated bonds. rsc.org |

| Fenton Oxidation | Hydroxyl Radicals (•OH) | Reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate •OH. rsc.org | Applicable, as •OH radicals can non-selectively oxidize the triphenylmethane (B1682552) structure. |

| Photocatalysis (e.g., TiO₂) | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻) | Generation of electron-hole pairs on a semiconductor surface under light irradiation, leading to radical formation. scielo.br | Effective for degrading triphenylmethane dyes like Acid Green 16, a close analogue. scielo.br |

Photocatalytic Fenton-like degradation is an advanced oxidation process that combines photocatalysis with the Fenton reaction, often utilizing Fe(III) ions. nih.gov This system is particularly effective for degrading organic pollutants and can operate under visible light, making it a more sustainable option. nih.gov The process is initiated when a photocatalyst, upon light absorption, generates electron-hole pairs. plos.org These photogenerated electrons can reduce Fe(III) to Fe(II). plos.org The newly formed ferrous ions (Fe²⁺) then react with hydrogen peroxide (H₂O₂), which can be produced in situ via a two-step single-electron oxygen reduction reaction, to generate highly reactive hydroxyl radicals (•OH). plos.orgscirp.org These radicals are the primary agents responsible for the degradation of the dye molecules. nih.gov

Potassium ferrate(VI) (K₂FeO₄) is a powerful oxidizing agent with a high oxidation-reduction potential, particularly in acidic conditions (2.2V). This "environmentally friendly oxidant" is effective for water and wastewater treatment because its reduction product is Fe(III), which can act as a coagulant by precipitating as ferric hydroxide (B78521) (Fe(OH)₃). This dual function of oxidation and coagulation makes it a promising technology for treating dye-laden wastewater.

Research on the removal of triphenylmethane dyes, such as Acid Green 16 (structurally similar to Acid Green 27), has demonstrated the efficacy of potassium ferrate(VI). In a comparative study, Acid Green 16 was found to be more resistant to oxidation by K₂FeO₄ than azo dyes like Acid Red 27. The optimal conditions for the degradation of Acid Green 16 were found to be at a pH of 3, with a K₂FeO₄ concentration of 300 mg/L and a reaction time of 15 minutes, which resulted in visual decolorization and an 83.8% decrease in the Chemical Oxygen Demand (COD). The higher resistance of the triphenylmethane dye compared to the azo dyes was attributed to the differences in their molecular structure and the types of chemical bonds present. The strong oxidizing power of ferrate(VI) allows it to break down the complex chromophore of the triphenylmethane dye, leading to its decolorization.

Table 2: Optimal Conditions for Dye Removal by Potassium Ferrate(VI)

| Dye | Dye Class | Optimal pH | Optimal K₂FeO₄ Concentration (mg/L) | Reaction Time (min) | COD Reduction (%) |

|---|---|---|---|---|---|

| Acid Green 16 | Triphenylmethane | 3 | 300 | 15 | 83.8% |

| Acid Red 27 | Azo | 7 | 180 | 10 | 83.7% |

| Reactive Black 5 | Azo | 7 | 240 | 10 | 81.4% |

While oxidative methods are common, reductive degradation presents an alternative pathway, particularly under anaerobic conditions. For triphenylmethane dyes like Acid Green 27, the primary reductive transformation involves the reduction of the central carbon atom of the chromophore. This process converts the colored dye into its colorless "leuco" form.

In biological systems, this reduction is often enzymatically mediated. An enzyme known as triphenylmethane reductase (TMR) has been identified in various microorganisms and is responsible for catalyzing the reduction of the triphenylmethane dye to its leuco form. While the initial decolorization is achieved through this reduction, further degradation of the molecule can occur. Subsequent steps may involve the cleavage of the triphenylmethane structure itself. For instance, in the biodegradation of malachite green, a structurally similar dye, the degradation pathway involves N-demethylation, reduction, and subsequent cleavage of the benzene (B151609) rings. The degradation of triphenylmethane dyes by anaerobic sludge has been shown to yield smaller aromatic compounds, such as N,N-dimethylbenzenamine and 4-dimethylaminobenzophenone, indicating the breakdown of the parent dye structure following initial reduction.

Oxidative Decomposition Pathways

Photocatalytic Fenton-like Degradation Systems

Biodegradation and Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-contaminated effluents. This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade dye molecules.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of structurally diverse and recalcitrant organic pollutants, including synthetic dyes. The degradation mechanism in fungi can involve biosorption, bioaccumulation, and biodegradation. Biosorption is a metabolically independent process where the dye binds to the surface of the fungal biomass, which can be effective with both living and dead cells. Wong et al. reported the adsorption of Acid Green 27 on the mycelia of Trametes versicolor. The biodegradation process, on the other hand, is metabolically dependent and involves the enzymatic breakdown of the dye molecule. Fungi produce extracellular enzymes such as laccases and peroxidases that are key to this process.

Bacteria also play a significant role in the bioremediation of dyes. Several bacterial strains have been identified that can degrade anthraquinone (B42736) dyes like Acid Green 27. For instance, three Pseudomonas strains (GM3, Q3, and Z1) have been reported to degrade Acid Green 27. The enzymatic machinery in bacteria, including oxidoreductases, facilitates the breakdown of the dye's chromophore. For example, an endophytic bacterium, Klebsiella aerogenes S27, was found to decolorize malachite green through the action of a triphenylmethane reductase (TMR). The biodegradation of dyes by microbial consortia can be more effective than using single strains due to synergistic interactions.

Table 3: Microorganisms Involved in the Bioremediation of Acid Green 27 and Similar Dyes

| Microorganism | Type | Mechanism | Enzymes Involved | Reference Dye |

|---|---|---|---|---|

| Trametes versicolor | Fungus (White-rot) | Biosorption, Biodegradation | Laccases, Peroxidases | Acid Green 27 |

| Pseudomonas sp. (GM3, Q3, Z1) | Bacteria | Biodegradation | Not specified | Acid Green 27 |

| Klebsiella aerogenes S27 | Bacterium (Endophytic) | Biodegradation | Triphenylmethane Reductase (TMR) | Malachite Green |

| Aspergillus flavus | Fungus | Bio-degradation/decolourization | Not specified | Various textile dyes |

Microbial Degradation Mechanisms by Bacterial Strains

The breakdown of complex dye molecules like Acid Green 27 by microorganisms is a key area of research for wastewater treatment. nih.gov Bacterial degradation is considered a more versatile and environmentally friendly approach compared to other organisms due to the faster growth rate of bacteria and their ability to produce a variety of enzymes capable of cleaving the dye's chemical bonds. nih.gov The process often involves initial adsorption of the dye onto the microbial biomass, followed by enzymatic breakdown. mdpi.com

Bacterial degradation of anthraquinone dyes, such as Acid Green 27, typically involves a reduction reaction catalyzed by reductases. This initial step breaks down the chromophores, the parts of the molecule responsible for its color. Following this decolorization, the resulting complex aromatic compounds are further broken down into simpler molecules, which can ultimately be mineralized to carbon dioxide and water under aerobic conditions. nih.gov

While some bacteria can utilize dyes as a sole source of carbon and nitrogen, many require additional nutrient sources to co-metabolize the dye molecules. nih.goviwaponline.com The effectiveness of degradation can vary significantly between different bacterial strains. nih.gov For instance, research has identified strains like Aeromonas sp. and Shewanella sp. as being effective in degrading other acid dyes. iwaponline.com

Enzymatic Decolorization by Laccases and Other Reductases

Enzymatic treatment offers a promising alternative to whole-cell microbial degradation. Laccases and other reductases are key enzymes in the decolorization of dyes like Acid Green 27. ijcmas.com Laccases, which are multi-copper oxidases, can directly decolorize some anthraquinone dyes without the need for redox mediators. csic.esnih.gov These "green catalysts" use molecular oxygen to oxidize the dye, producing water as a byproduct. nih.gov

The decolorization of Acid Green 27 by laccases has been demonstrated in several studies. For example, laccase from Trametes sp. has shown the ability to decolorize this dye. nih.gov Similarly, immobilized laccase has also been used effectively for the decolorization of Acid Green 27. csic.es The efficiency of these enzymes can be influenced by their source and the specific isoforms present, as different laccase isozymes can have varying substrate affinities. nih.gov

Reductases, on the other hand, work by cleaving the azo bonds often present in synthetic dyes, leading to the formation of aromatic amines. ijcmas.comuminho.pt While effective in decolorization, the subsequent degradation of these amines is crucial to avoid the release of potentially toxic byproducts. csic.es

Factors Influencing Biodegradation Rate (e.g., pH, Temperature, Nutrient Sources)

The rate of microbial degradation of dyes is influenced by several environmental and operational factors. nih.govresearchgate.net Understanding these factors is essential for optimizing wastewater treatment processes.

| Factor | Optimal Range/Condition | Impact on Biodegradation of Acid Dyes |

| pH | Generally 6.0 - 8.0 nih.gov | Affects the dye's molecular state and the permeability of the bacterial cell membrane. nih.gov For some enzymatic processes, a more acidic pH (e.g., 3.2) can be optimal. scielo.br |

| Temperature | Typically 25°C - 40°C nih.govuminho.pt | Influences microbial growth, reproduction rate, and enzymatic activity. Extreme temperatures can inhibit or kill the microorganisms. uminho.pt |

| Nutrient Sources | Presence of external carbon and nitrogen | Many bacterial strains require additional nutrients to co-metabolize complex dye molecules. nih.gov |

| Oxygen | Aerobic or anaerobic conditions | The initial decolorization step by reductases often occurs under anaerobic or anoxic conditions, while the subsequent degradation of aromatic intermediates is typically an aerobic process. ijcmas.comuminho.pt |

| Dye Concentration | Varies by microbial strain | High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and degradation capabilities. nih.gov |

Application of Bioadsorbents in Textile Effluent Treatment

Bioadsorbents, derived from renewable and often waste materials, offer a cost-effective and environmentally friendly alternative to conventional adsorbents like activated carbon for removing dyes from textile effluents. pan.plencyclopedia.pub These materials, which can include agricultural wastes like orange peels, compost, and various leaf powders, possess functional groups that can bind with dye molecules. pan.plmdpi.comijstr.org

Chitosan (B1678972) nanoparticles have been investigated for the removal of Acid Green 27 from aqueous solutions, demonstrating a high adsorption capacity. researchgate.net The effectiveness of bioadsorbents is attributed to their porous structure and the presence of functional groups such as carboxyl and hydroxyl groups on their surface. pan.pl The adsorption process can be influenced by factors like pH, adsorbent dosage, and contact time. ijstr.org For instance, the removal of some acid dyes using orange peels was found to be most effective at a neutral pH. ijstr.org

| Bioadsorbent | Target Dye(s) | Key Findings |

| Chitosan Nanoparticles | Acid Green 27 researchgate.net | Demonstrated a high monolayer adsorption capacity. researchgate.net |

| Compost | Acid Red 18, Acid Blue 9, Acid Green 16, Acid Black 1 pan.plresearchgate.net | Can be used as a low-cost sorbent for acid dyes. Adsorption is favorable, but can increase COD in the final solution. pan.plresearchgate.net |

| Orange Peels | Textile Dyes ijstr.org | Effective and cost-effective bioadsorbent. Optimum conditions include a specific adsorbent dose and contact time. ijstr.org |

| Ashoka Leaf Powder | Rhodamine B, Malachite Green, Brilliant Green encyclopedia.pub | Showed interactive behavior towards these dyes. encyclopedia.pub |

Integrated Sustainable Remediation Strategies

Addressing the challenge of dye pollution requires a holistic approach that integrates various remediation technologies and focuses on sustainability. This includes the development of green technologies and the potential for recycling and reusing by-products from the remediation process.

Development of Green and Eco-Friendly Technologies for Dye Removal

The development of "green" and eco-friendly technologies for dye removal is a growing area of focus, aiming to minimize environmental impact and promote a circular economy. mdpi.comijcce.ac.ir These technologies prioritize the use of renewable resources, reduce waste generation, and are often more cost-effective than traditional methods. ijcce.ac.irmdpi.com